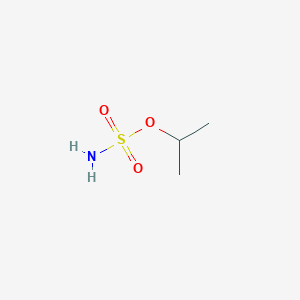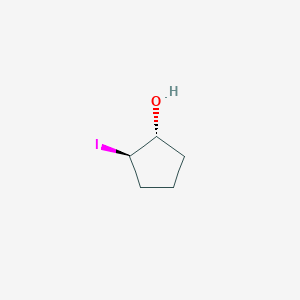
rac-(1R,2R)-2-iodocyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-iodocyclopentan-1-ol is a chiral compound with the molecular formula C5H9IO. It is an iodinated cyclopentanol derivative, which means it contains an iodine atom attached to a cyclopentane ring with a hydroxyl group (-OH) at the first carbon position. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers (1R,2R) and (1S,2S).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-iodocyclopentan-1-ol typically involves the iodination of cyclopentanol derivatives. One common method is the reaction of cyclopentanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an intermediate iodohydrin, which is then converted to the desired iodocyclopentanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R)-2-iodocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a cyclopentanol derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 2-iodocyclopentanone or 2-iodocyclopentanal.
Reduction: Formation of cyclopentanol.
Substitution: Formation of various substituted cyclopentanol derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-iodocyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of iodinated contrast agents for medical imaging.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-iodocyclopentan-1-ol depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound’s iodine atom can be used for radiolabeling, allowing it to be tracked in imaging studies. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparación Con Compuestos Similares
rac-(1R,2R)-2-iodocyclopentan-1-ol can be compared with other iodinated cyclopentanol derivatives, such as:
rac-(1R,2R)-2-bromocyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
rac-(1R,2R)-2-chlorocyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
rac-(1R,2R)-2-fluorocyclopentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it a more effective leaving group in substitution reactions, and its radiolabeling potential is valuable in imaging applications.
Propiedades
Fórmula molecular |
C5H9IO |
|---|---|
Peso molecular |
212.03 g/mol |
Nombre IUPAC |
(1R,2R)-2-iodocyclopentan-1-ol |
InChI |
InChI=1S/C5H9IO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
TVKJMPYMACHDDR-RFZPGFLSSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)I)O |
SMILES canónico |
C1CC(C(C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
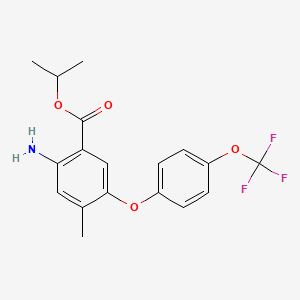
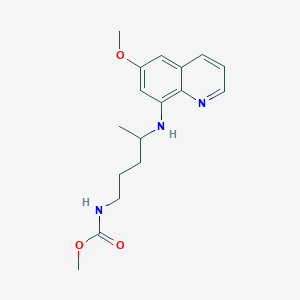
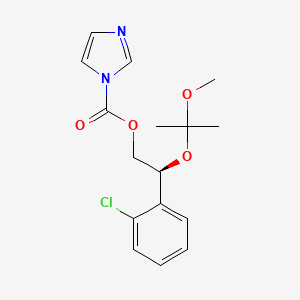
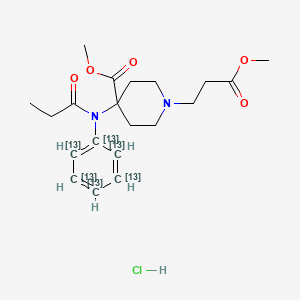
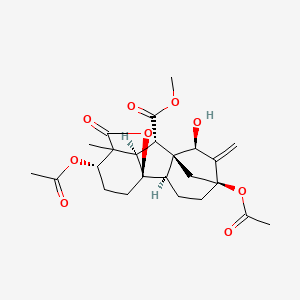

![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
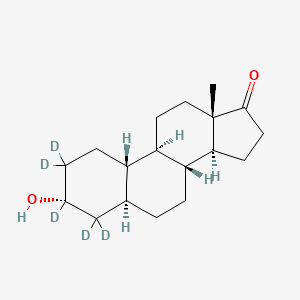
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
